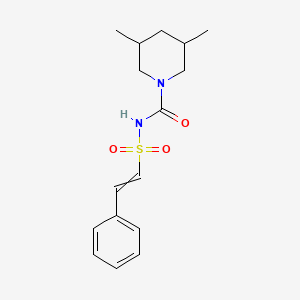
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, a phenylethenesulfonyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves multiple steps. One common method starts with the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . The next step involves the introduction of the phenylethenesulfonyl group through a sulfonylation reaction. Finally, the carboxamide group is introduced via an amidation reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The phenylethenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The exact pathways and molecular targets are still under investigation, but these interactions contribute to the compound’s biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives such as:
3,5-Dimethylpiperidine: A simpler compound with similar structural features but lacking the phenylethenesulfonyl and carboxamide groups.
2,6-Dimethylpiperidine: Another piperidine derivative with dimethyl groups at different positions, leading to different chemical properties.
Piperidine: The parent compound, which is a basic structure for many pharmaceuticals and natural products.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Properties
CAS No. |
61298-79-1 |
|---|---|
Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H22N2O3S/c1-13-10-14(2)12-18(11-13)16(19)17-22(20,21)9-8-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,17,19) |
InChI Key |
NUDHZULLAXZUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



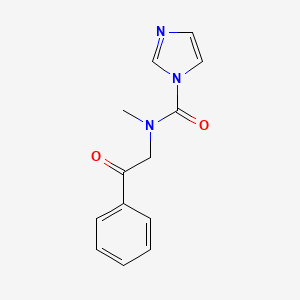
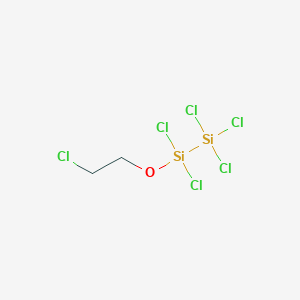
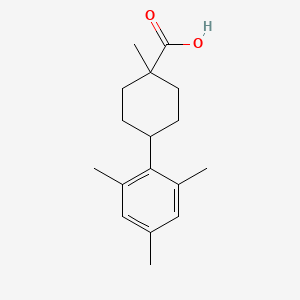

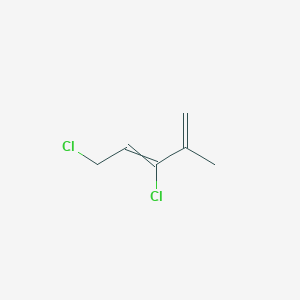

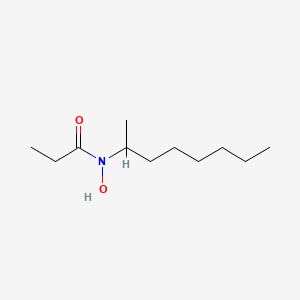
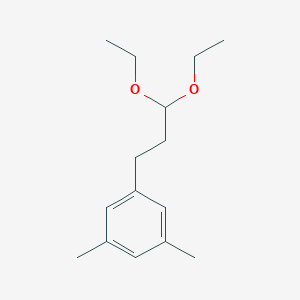
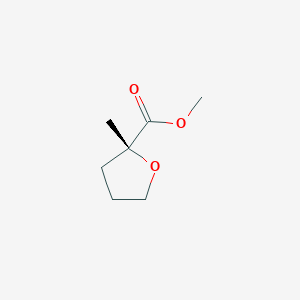
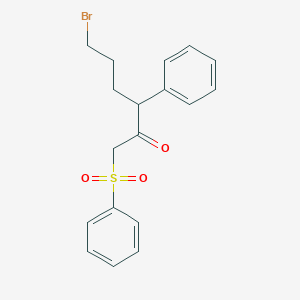
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
